molecular formula C5H4N2O B3024196 Pyridazine-3-carbaldehyde CAS No. 60170-83-4

Pyridazine-3-carbaldehyde

Cat. No. B3024196
CAS RN: 60170-83-4
M. Wt: 108.1 g/mol
InChI Key: YRUFRSUZZACWCW-UHFFFAOYSA-N
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Description

Pyridazine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O . It is one of three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless solid that is routinely available commercially .


Synthesis Analysis

The synthesis of this compound has been the subject of several experimental and theoretical investigations . The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, was determined by calculating torsional potential energy for various values of the dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ for the three molecules .


Molecular Structure Analysis

Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 108.1 . It is stored in an inert atmosphere, under -20C .

Scientific Research Applications

Synthesis and Reactions Pyridazine derivatives, including Pyridazine-3-carbaldehyde, are significant in synthetic chemistry due to their versatile reactions and synthesis pathways. One study discussed the synthesis and reactions of various diazines and their derivatives, highlighting the broad applications in organic synthesis (Heinisch & Matuszczak, 1995).

Formation of Heterocyclic Compounds The formation of heterocyclic compounds using this compound is notable. For example, the synthesis of substituted 2-aryl- and 2-hetarylimidazo[4,5-d]pyridazines was achieved by oxidative cyclization in the presence of sulfur of 4,5-diamino-6-methylpyridazin-3-one with substituted arene(hetarene)carbaldehydes or heterocyclic compounds having an activated methyl group (Gres’ko, Smolyar & Yutilov, 2001).

Development of Insecticides Pyridazine derivatives have also been explored in the development of insecticides. A study focused on synthesizing hydrazone derivatives structurally related to the insecticide Pymetrozine, utilizing pyridine-3-carbaldehyde methylhydrazone (Ali, Wilkie & Winzenberg, 1996).

Pharmaceutical Applications In pharmaceutical research, pyridazine derivatives have shown potential in various therapeutic areas. For instance, Pyrazole[3,4-d]pyridazine derivatives have been explored as inhibitors of acetylcholinesterase and carbonic anhydrase enzymes, which could have implications in anticholinergic treatments (Taslimi et al., 2019).

Safety and Hazards

Pyridazine-3-carbaldehyde is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Pyridazine derivatives have potential applications in medicinal chemistry and optoelectronics . The recent advances in [3 + n] cycloaddition reactions in the pyridazine series, as well as their medicinal chemistry and optoelectronic applications, have been the focus of research over the last ten years .

Biochemical Analysis

Biochemical Properties

The pyridazine ring, which is a part of Pyridazine-3-carbaldehyde, is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions . The pyridazine ring is also known to interact with key bacterial enzymes implicated in tryptophan metabolism .

Cellular Effects

This compound, like other pyridazine derivatives, has shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . These activities suggest that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The pyridazine ring, a part of this compound, is known to interact with biomolecules and can be involved in enzyme inhibition or activation . For example, a pyridazine-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), an iron-containing, fatty acid desaturase .

Dosage Effects in Animal Models

Studies on similar pyridazine derivatives have shown that they possess antipyretic, anti-inflammatory, and analgesic properties .

Metabolic Pathways

It is known that pyridazine derivatives can interact with enzymes and cofactors involved in various metabolic pathways .

Transport and Distribution

Based on the properties of similar pyridazine derivatives, it can be inferred that this compound may interact with transporters or binding proteins .

Subcellular Localization

Based on the properties of similar pyridazine derivatives, it can be inferred that this compound may be directed to specific compartments or organelles within the cell .

properties

IUPAC Name

pyridazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-4-5-2-1-3-6-7-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUFRSUZZACWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515075
Record name Pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60170-83-4
Record name Pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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